molecular formula C11H10N2O2 B13661499 Methyl 8-methylquinoxaline-5-carboxylate

Methyl 8-methylquinoxaline-5-carboxylate

Cat. No.: B13661499
M. Wt: 202.21 g/mol
InChI Key: KQLRPFRZURWSMP-UHFFFAOYSA-N
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Description

Methyl 8-methylquinoxaline-5-carboxylate is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, specifically, has garnered attention due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methylquinoxaline-5-carboxylate typically involves the condensation of appropriate substituted o-phenylenediamines with α-dicarbonyl compounds. One common method is the reaction of 2,3-diaminotoluene with diethyl oxalate under reflux conditions, followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are explored to optimize the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methylquinoxaline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxalines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-methylquinoxaline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-methylquinoxaline-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of DNA topoisomerases, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Uniqueness: Methyl 8-methylquinoxaline-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl and carboxylate groups enhance its solubility and facilitate its use in various synthetic applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 8-methylquinoxaline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-7-3-4-8(11(14)15-2)10-9(7)12-5-6-13-10/h3-6H,1-2H3

InChI Key

KQLRPFRZURWSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)N=CC=N2

Origin of Product

United States

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